2-azido-1-(5-methoxy-1H-indol-3-yl)ethanone
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Overview
Description
2-Azido-1-(5-methoxy-1H-indol-3-yl)ethanone is an organic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities.
Mechanism of Action
Target of Action
It is known that indole derivatives, which include this compound, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets in a way that can lead to a variety of biological changes . The exact nature of these interactions and the resulting changes would depend on the specific targets involved.
Biochemical Pathways
Given the broad range of biological activities associated with indole derivatives , it can be inferred that this compound may influence multiple biochemical pathways, leading to diverse downstream effects.
Result of Action
Given the wide range of biological activities associated with indole derivatives , it can be inferred that this compound may have diverse molecular and cellular effects.
Biochemical Analysis
Biochemical Properties
It has been found that indole derivatives can exhibit inhibitory activities against certain enzymes . For instance, some indole analogs have shown moderate to good inhibitory activities against Acetylcholinesterase (AChE) and Glutathione S-transferase (GST) enzymes .
Cellular Effects
Indole derivatives have been found to have various biological activities, including antiviral activity
Molecular Mechanism
The exact molecular mechanism of 2-azido-1-(5-methoxy-1H-indol-3-yl)ethanone is not known. It is known that indole derivatives can interact with various biomolecules. For example, some indole derivatives have been found to convert arachidonate to prostaglandin H2 (PGH2), a committed step in prostanoid synthesis .
Metabolic Pathways
Some indole derivatives have been found to be involved in the synthesis of prostanoids .
Preparation Methods
The synthesis of 2-azido-1-(5-methoxy-1H-indol-3-yl)ethanone typically involves the introduction of an azido group to an indole derivative. One common synthetic route includes the reaction of 5-methoxyindole with an appropriate azido reagent under controlled conditions. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as copper(I) iodide to facilitate the azidation process .
Chemical Reactions Analysis
2-Azido-1-(5-methoxy-1H-indol-3-yl)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the azido group to an amine group.
Substitution: The azido group can be substituted with other functional groups under suitable conditions. Common reagents used in these reactions include reducing agents like lithium aluminum hydride and oxidizing agents like potassium permanganate.
Scientific Research Applications
2-Azido-1-(5-methoxy-1H-indol-3-yl)ethanone has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex indole derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a reagent in various industrial processes
Comparison with Similar Compounds
Similar compounds to 2-azido-1-(5-methoxy-1H-indol-3-yl)ethanone include other indole derivatives such as:
5-Methoxyindole: Lacks the azido group but shares the indole core structure.
2-Azido-1-(1H-indol-3-yl)ethanone: Similar structure but without the methoxy group.
1-(5-Methoxy-1H-indol-3-yl)ethanone: Lacks the azido group. The uniqueness of this compound lies in the presence of both the azido and methoxy groups, which confer distinct chemical reactivity and potential biological activities
Properties
IUPAC Name |
2-azido-1-(5-methoxy-1H-indol-3-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4O2/c1-17-7-2-3-10-8(4-7)9(5-13-10)11(16)6-14-15-12/h2-5,13H,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZSTVQOIDMJBLX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC=C2C(=O)CN=[N+]=[N-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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